molecular formula C21H20O4 B2745669 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 618391-09-6

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B2745669
CAS No.: 618391-09-6
M. Wt: 336.387
InChI Key: MTPXQFWJOVWXKW-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry for its potential as a multi-target therapeutic agent. The chromen-4-one core structure is a privileged scaffold in drug discovery, known for diverse biological activities. Research on closely related compounds shows that the 7-hydroxy group on the chromen ring is a key pharmacophore, and esterification at this position, as with the 2,2-dimethylpropanoate group, can fine-tune the molecule's properties and bioactivity . This compound is primarily investigated in oncology and neurodegenerative disease research. Chromen-4-one derivatives have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms (CA IX and XII), which are critical for the survival and proliferation of cancer cells in hypoxic tumors . Furthermore, structural analogs have demonstrated potential as anti-tumor modulators by targeting the nuclear receptor Nur77, a key protein involved in inducing apoptosis in cancer cells such as those in hepatocellular carcinoma (HCC) . In the context of neurodegenerative diseases like Alzheimer's, the chromen-4-one scaffold is a promising structure for multi-target-directed ligands (MTDLs). These compounds can simultaneously inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), while also exhibiting anti-oxidant and anti-inflammatory properties by targeting cyclooxygenase-2 (COX-2) and lipoxygenases . The specific substitution pattern on the core, including the 2-methyl and 3-phenyl groups, along with the 7-ester, is crucial for determining its inhibitory potency and selectivity towards these enzyme targets, making it a valuable compound for lead optimization and mechanistic studies.

Properties

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-13-18(14-8-6-5-7-9-14)19(22)16-11-10-15(12-17(16)24-13)25-20(23)21(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPXQFWJOVWXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromenone core. This intermediate is then esterified with 2,2-dimethylpropanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The phenyl group and ester moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate is C21H22O5C_{21}H_{22}O_5 with a molecular weight of approximately 346.3 g/mol. The compound features a chromenone structure, which is integral to its biological activity. The structural representation can be depicted as follows:Structure CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4\text{Structure }CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4

Anticancer Activity

Research has shown that coumarin derivatives exhibit significant anticancer properties. For instance, studies indicate that related compounds have demonstrated potent activity against various cancer cell lines, including breast cancer (MCF-7 cells). The IC50 values for these compounds suggest a strong potential for therapeutic use in oncology .

Antimicrobial Properties

Coumarins have been extensively studied for their antimicrobial effects. The compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents. Research has highlighted the efficacy of coumarins against a range of bacterial and fungal strains .

Pesticidal Activity

Coumarin derivatives have been explored for their pesticidal properties. The application of this compound in agriculture could provide an eco-friendly alternative to synthetic pesticides, contributing to sustainable agricultural practices.

Fluorescent Dyes

The unique fluorescent properties of coumarins make them valuable in material science. This compound can be utilized in the development of fluorescent dyes for various applications, including biological imaging and sensor technologies .

Case Studies and Research Findings

Study TitleFindingsReference
Anticancer Activity of Coumarin DerivativesDemonstrated significant cytotoxic effects on MCF-7 cells with low IC50 values
Antimicrobial Activities of CoumarinsShowed effectiveness against multiple bacterial strains
Development of Eco-Friendly PesticidesHighlighted potential use in sustainable agriculture

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 2,2-Dimethylpropanoate Esters

The 2,2-dimethylpropanoate group is recurrent in bioactive and synthetic compounds. Key analogs include:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Application/Notes Reference
Pivmecillinam Hydrochloride Azabicycloheptane, hexahydro-1H-azepinyl 476.0 Antibacterial prodrug
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate Chlorohydrin, hydroxyl group N/A Synthetic intermediate
2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate tert-Butyl, hydroxyl, ketone C₂¹H₃₂O₄ (MW: ~360.5) Antioxidant/hydroxyacetophenone derivative

Key Observations :

  • This could influence crystallinity or solubility.
  • Biological Activity: Unlike pivmecillinam, which leverages the pivalate group for antibacterial activity , the chromene core in the target compound may align with antioxidant or anti-inflammatory properties observed in flavonoid analogs.
Physical and Chemical Properties
  • Stability : Pivalate esters are hydrolytically stable due to steric hindrance from the dimethyl groups, a trait shared across analogs .
  • Lipophilicity : The chromene core combined with the pivalate group may enhance membrane permeability compared to less bulky esters.

Biological Activity

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate is a derivative of the chromone class, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22O5C_{19}H_{22}O_5 and molecular weight of approximately 326.38 g/mol. Its structural features include a chromone backbone with a phenyl substituent and a dimethylpropanoate group, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of chromones exhibit significant anticancer properties. For instance, studies have shown that certain 2H/4H-chromene derivatives can inhibit telomerase activity, which is crucial for cancer cell proliferation. Specifically, compounds with similar structures demonstrated IC50 values less than 1 µM against telomerase, indicating potent inhibitory effects . The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

CompoundIC50 (µM)Mechanism of Action
A33<1Telomerase inhibition, G2/M phase arrest
Staurosporine6.41General kinase inhibitor

Antimicrobial Activity

The chromone derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound showed moderate to excellent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, one study reported that specific derivatives exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus62.5 µg/mL
Compound BE. coli100 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of chromone derivatives has been attributed to their ability to inhibit cyclooxygenase enzymes (COX). Studies have indicated that certain derivatives can effectively reduce inflammation markers in vitro by targeting COX pathways . This suggests a potential application in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of chromone derivatives often depends on their substituents' nature and position on the phenyl ring. Research has shown that modifications such as methoxy or halogen substitutions can enhance or diminish the activity against specific targets like telomerase or microbial pathogens .

Figure 1: Structure-Activity Relationship Insights
SAR Insights

Case Studies

  • Telomerase Inhibition Study : A study involving various chromone derivatives found that the presence of specific functional groups significantly impacted their ability to inhibit telomerase, with some compounds achieving IC50 values below 1 µM .
  • Antimicrobial Efficacy : In another investigation, a series of chromone-based compounds were tested against multiple bacterial strains, revealing that certain modifications led to enhanced antibacterial potency compared to traditional antibiotics .

Q & A

(Basic) What are the recommended synthetic routes for 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate, and how can impurities be minimized during synthesis?

Methodological Answer:
The compound is synthesized via esterification of 7-hydroxy-2-methyl-4-oxo-3-phenyl-4H-chromene with 2,2-dimethylpropanoic acid chloride under anhydrous conditions. Key steps include:

  • Catalyst Selection : Use pyridine or DMAP to enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to remove intermediates like unreacted chromene or acid chloride derivatives.
  • Impurity Profiling : Monitor impurities such as (4-chlorophenyl)(4-hydroxyphenyl)methanone (Imp. A, EP) using HPLC with reference standards .

(Basic) What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., phenyl vs. chromene ring alignment) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify ester linkage formation (e.g., carbonyl peaks at ~170 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 407.16 (calculated for C23_{23}H22_{22}O4_4).

(Advanced) How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to buffers (pH 1–12) at 40–60°C for 72 hours.
  • HPLC-MS Monitoring : Track degradation products like fenofibric acid derivatives (Imp. B, EP) using a C18 column and acetonitrile/water mobile phase .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions.

(Advanced) What strategies are effective for elucidating structure-activity relationships (SAR) of analogs of this chromene ester?

Methodological Answer:

  • Analog Synthesis : Replace the phenyl group with halogenated or methoxy-substituted aryl rings (e.g., 4-fluorophenyl or 4-methoxybenzoyl derivatives) .
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify key binding motifs (e.g., chromene carbonyl interactions with target enzymes).
  • Biological Assays : Test analogs against kinase or cyclooxygenase isoforms to correlate substituent effects with inhibitory activity .

(Advanced) How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies to identify variables like solvent choice (DMSO vs. ethanol) or cell-line specificity.
  • Dose-Response Validation : Replicate assays (e.g., IC50_{50} measurements) under standardized conditions (e.g., 10% FBS in DMEM, 48-hour exposure).
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to rule out assay-specific artifacts .

(Basic) What are the key considerations for designing a degradation pathway study for this compound?

Methodological Answer:

  • Forced Degradation : Expose the compound to UV light (254 nm), oxidative (H2 _2O2_2), and hydrolytic conditions.
  • Impurity Identification : Use LC-MS/MS to detect photodegradants like 7-hydroxy chromene derivatives or oxidized propanoate fragments .
  • Stability-Indicating Methods : Validate HPLC methods to separate degradation products from the parent compound (resolution >2.0) .

(Advanced) How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with CYP3A4 or CYP2D6 active sites, focusing on hydrogen bonding with heme iron or hydrophobic pocket occupancy.
  • Metabolite Prediction : Apply software like MetaSite to simulate oxidative metabolites (e.g., hydroxylation at the chromene methyl group) .
  • In Vitro Validation : Conduct microsomal incubation assays with NADPH cofactor and LC-MS analysis to confirm predicted metabolites .

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